JH I - 13804-51-8

JH I

Catalog Number: EVT-448776
CAS Number: 13804-51-8
Molecular Formula: C18H30O3
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Juvenile hormone I is a member of the juvenile hormone family of compounds that is the methyl ester of methyl (2E,6E,10R,11S)-10,11-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecanoic acid. It is an enoate ester, an epoxide, a fatty acid methyl ester and a juvenile hormone.

Juvenile Hormone II

    Compound Description: Juvenile Hormone II is a naturally occurring insect juvenile hormone with the chemical formula C17H28O3. It is structurally similar to Juvenile Hormone I, differing only by the presence of one fewer methyl group on the carbon chain. Like Juvenile Hormone I, it plays a crucial role in insect development, regulating metamorphosis and reproduction. []

    Relevance: Juvenile Hormone II is a close structural analog of Juvenile Hormone I, often found alongside it in insects. The two hormones can exhibit overlapping but distinct biological activities. Research suggests that Juvenile Hormone II may play a more prominent role in certain insect species or developmental stages. For example, in the fall armyworm (Spodoptera frugiperda), Juvenile Hormone II has been found to be involved in stimulating 20-hydroxyecdysone synthesis during pupation, while Juvenile Hormone I inhibits this process. []

Juvenile Hormone III

    Compound Description: Juvenile Hormone III, with the chemical formula C16H26O3, is another naturally occurring insect juvenile hormone. It is structurally similar to Juvenile Hormone I and Juvenile Hormone II, but with two fewer methyl groups on the carbon chain. This hormone also plays a critical role in insect development and reproduction, often interacting with other hormones to regulate these processes. [, , , , , , , ]

    Relevance: Juvenile Hormone III, while structurally similar to Juvenile Hormone I, demonstrates distinct roles and interactions within the insect endocrine system. In some insect species, Juvenile Hormone III is the predominant form, while in others, it acts in concert with Juvenile Hormone I and Juvenile Hormone II. Research suggests that these hormones can have synergistic or antagonistic effects on each other, influencing development, metamorphosis, and reproduction. For instance, in the fall armyworm, Juvenile Hormone II promotes Juvenile Hormone III synthesis, while Juvenile Hormone I appears to antagonize Juvenile Hormone II. [] Understanding these interactions is crucial for understanding insect physiology and developing targeted pest control strategies.

Juvenile Hormone 0

    Compound Description: Juvenile Hormone 0, also known as JH 0, is a naturally occurring insect juvenile hormone first identified in the tobacco hornworm moth (Manduca sexta). It is structurally similar to Juvenile Hormone I but contains one fewer methylene unit in its carbon chain, making it a trishomosesquiterpenoid. []

    Relevance: Juvenile Hormone 0 is significant because it was the first juvenile hormone identified in insect eggs, specifically in developing embryos of the tobacco hornworm moth. [] Its discovery expanded the understanding of juvenile hormone diversity and their potential roles in early insect development. Although structurally similar to Juvenile Hormone I, the specific functions of Juvenile Hormone 0 are still under investigation.

(10S,11R)-(−)-Juvenile Hormone I

    Compound Description: This compound is the unnatural enantiomer of the naturally occurring Juvenile Hormone I. It has the same chemical formula as Juvenile Hormone I, but with a different spatial arrangement of atoms. []

4-Methyl Juvenile Hormone I

    Compound Description: 4-Methyl Juvenile Hormone I is a synthetic analog of Juvenile Hormone I with an additional methyl group at the 4-position of the carbon chain. []

    Relevance: The synthesis of 4-Methyl Juvenile Hormone I exemplifies the application of biocatalytic approaches in producing biologically active compounds. [] This analog allows for the study of structural modifications on the activity of Juvenile Hormone I, potentially leading to the development of more potent or selective insect growth regulators.

    Compound Description: (2E,6E,10Z)-3,7,11-trimethyl-2,6,10-tridecatrienyl pyrophosphate is a biosynthetic precursor to Juvenile Hormone II. []

    Compound Description: (2E,6E,10Z)-3,11-dimethyl-7-ethyl-2,6,10-tridecatrienyl pyrophosphate serves as a biosynthetic precursor to Juvenile Hormone I. []

(2E,6E,10Z)-3,7-diethyl-11-methyl-2,6,10-tridecatrienyl pyrophosphate

    Compound Description: This compound is a biosynthetic precursor to Juvenile Hormone 0, representing an essential intermediate in its production. []

20-Hydroxyecdysone

    Compound Description: 20-Hydroxyecdysone (20E) is a steroid hormone that plays a crucial role in insect molting and metamorphosis. [, , , , ]

    Relevance: 20-Hydroxyecdysone often acts in concert with Juvenile Hormone I and other juvenile hormones, demonstrating complex interactions in regulating insect development. These interactions are essential for proper development, and disruption of this balance can lead to developmental abnormalities. [] Research suggests that Juvenile Hormone I can inhibit the synthesis of 20-hydroxyecdysone, thereby influencing the timing of molting and metamorphosis. []

Methoprene

    Compound Description: Methoprene is a synthetic insect growth regulator (IGR) that mimics the action of Juvenile Hormone I. It disrupts the development of insects, preventing them from reaching maturity and reproducing. [, , , ]

R-20458

    Compound Description: R-20458 is another synthetic insect growth regulator that mimics the action of Juvenile Hormone I. It interferes with insect development, leading to the death of the insect or preventing it from reaching its adult stage. []

Precocene I

    Compound Description: Precocene I is a naturally occurring compound that acts as an anti-juvenile hormone. It causes premature metamorphosis in insects, leading to the development of sterile adults. [, , , ]

Precocene II

    Compound Description: Precocene II is a naturally occurring compound that, like Precocene I, acts as an anti-juvenile hormone, inducing premature metamorphosis in insects. [, , , ]

Farnesol

    Compound Description: Farnesol is an isoprenoid alcohol and a natural precursor in the biosynthesis of Juvenile Hormone I and other juvenile hormones. []

Fluoromevalonolactone

    Compound Description: Fluoromevalonolactone is an inhibitor of the mevalonate pathway, which is involved in the biosynthesis of isoprenoids, including Juvenile Hormone I. []

Source

Juvenile Hormone I is derived from various natural sources, predominantly from the secretion of specific glands in insects. It can also be synthesized in laboratories for research and application purposes. The natural occurrence of juvenile hormones is critical for maintaining the life cycle of many insect species.

Classification

Juvenile Hormone I is classified as a terpenoid compound due to its structure, which is based on a 15-carbon skeleton derived from isoprene units. In chemical taxonomy, it falls under the category of organic compounds, specifically within the subclass of sesquiterpenoids.

Synthesis Analysis

Methods

The synthesis of Juvenile Hormone I can be achieved through several methods, including:

  1. Natural Extraction: This involves isolating the hormone from insect sources, particularly from the corpora allata.
  2. Chemical Synthesis: Various synthetic pathways have been developed to produce Juvenile Hormone I in the laboratory. One common method involves the use of starting materials like farnesyl pyrophosphate, which undergoes a series of reactions including cyclization and functional group modifications.

Technical Details

The synthetic process typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Advanced techniques such as chromatography are often employed for purification.

Molecular Structure Analysis

Structure

Juvenile Hormone I has a complex molecular structure characterized by its bicyclic framework. The chemical formula for Juvenile Hormone I is C15H24O3. Its structure includes:

  • A bicyclic core
  • Multiple functional groups that contribute to its biological activity

Data

The molecular weight of Juvenile Hormone I is approximately 252.36 g/mol. The compound exhibits specific stereochemistry that is vital for its interaction with biological receptors.

Chemical Reactions Analysis

Reactions

Juvenile Hormone I participates in various chemical reactions that are crucial for its biological function:

  1. Receptor Binding: The hormone binds to specific receptors in target tissues, triggering physiological responses.
  2. Metabolic Transformations: In insects, JH I can be metabolized into other forms or derivatives that may have different biological activities.

Technical Details

The binding affinity of Juvenile Hormone I to its receptors can be influenced by structural modifications, which can alter its effectiveness as a growth regulator in insects.

Mechanism of Action

Process

Juvenile Hormone I functions primarily by modulating gene expression involved in growth and development. Upon binding to its receptor:

  1. It activates signaling pathways that lead to changes in gene transcription.
  2. This results in physiological changes such as inhibition of metamorphosis and promotion of juvenile characteristics.

Data

Research indicates that variations in hormone levels can significantly impact developmental timing and reproductive success in various insect species.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Juvenile Hormone I is typically a colorless liquid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: JH I can undergo hydrolysis and other reactions typical of esters due to its functional groups.

Relevant data on its physical properties include boiling point (approximately 150 °C) and melting point (not typically defined due to its liquid state).

Applications

Juvenile Hormone I has several scientific uses:

  1. Insect Growth Regulators: It is utilized in pest control formulations to disrupt the life cycle of harmful insect species.
  2. Research Tool: JH I serves as a model compound for studying hormonal regulation in insects and understanding developmental biology.
  3. Biological Studies: It aids researchers in exploring the effects of hormonal changes on insect behavior and physiology.
Introduction to JH-IIRU's Global Health Impact

Historical Evolution of Injury Epidemiology Research at Johns Hopkins

The evolution of injury epidemiology at Johns Hopkins represents a paradigm shift from perceiving injuries as unavoidable "accidents" to recognizing them as preventable public health challenges amenable to scientific analysis and intervention. Prior to JH-IIRU's establishment, injury prevention lacked the methodological rigor applied to infectious diseases, with limited epidemiological frameworks for understanding risk factors and prevention strategies. The founding of JH-IIRU in 2008 marked an institutional commitment to advancing injury science through rigorous research methodologies adapted to diverse global contexts [1].

Early epidemiological work at Johns Hopkins focused primarily on descriptive surveillance, documenting injury incidence patterns in high-income settings. Under JH-IIRU's leadership, the research scope expanded dramatically to include intervention trials, economic analyses, and longitudinal studies specifically designed for LMICs where injury surveillance systems were often underdeveloped or nonexistent [1]. This methodological expansion enabled researchers to identify context-specific risk factors while accounting for socioeconomic determinants previously overlooked in injury research. For example, JH-IIRU's investigations revealed how road infrastructure disparities, occupational safety regulations, and emergency response capabilities fundamentally shaped injury outcomes across different economic settings [1] [2].

A pivotal development occurred when JH-IIRU received designation as a WHO Collaborating Center, formalizing its role in advancing global injury surveillance standards and prevention frameworks. This designation recognized the Unit's work in establishing standardized metrics for injury data collection that enabled cross-national comparisons previously impossible [2]. The epidemiological focus gradually shifted from individual risk factors (e.g., helmet use) toward systemic determinants, including transportation policies, urban planning decisions, and healthcare system capacities, reflecting the growing understanding that effective injury prevention requires multi-level interventions [2] [6].

Table: Evolution of Injury Epidemiology Focus at Johns Hopkins

Time PeriodPrimary Research FocusMethodological Advancements
Pre-2008Descriptive statistics in high-income countriesBasic surveillance systems; risk factor identification
2008-2015Intervention studies in LMICsEconomic analyses; context-adapted trial designs
2015-PresentSystems approaches; implementation scienceMulti-level modeling; policy evaluation frameworks; equity-focused analyses

Theoretical Foundations of the Safe System Approach in Public Health

The Safe System approach represents a revolutionary theoretical framework in injury prevention that fundamentally reimagines responsibility for safety outcomes. Traditional models placed primary responsibility on individual road users—expecting perfect attention and compliance from drivers, pedestrians, and cyclists. In stark contrast, the Safe System approach, pioneered in Sweden as Vision Zero and advanced globally by institutions including JH-IIRU, embeds safety responsibility within the system design itself [3] [5]. This paradigm shift acknowledges that "normal human lapses in judgment or diligence are expected, and roads are configured so that such errors do not lead to death or serious injury" [3].

The theoretical underpinnings rest on two core principles: error tolerance and kinetic energy management. Error tolerance designs systems that minimize consequences when inevitable human mistakes occur, while kinetic energy management focuses on reducing impact forces to physiologically survivable levels (<30 mph for pedestrian impacts). These principles translate into specific design implementations:

  • Roundabouts: Replace high-speed intersections, reducing severe crashes by approximately 80% by eliminating deadly right-angle collisions and lowering impact speeds [3] [5]
  • Median barriers: Prevent catastrophic head-on collisions, demonstrating 97% effectiveness in reducing high-energy impacts on divided highways [5]
  • Lane reductions and traffic calming: Create environments where vehicles naturally travel at safer speeds, particularly in areas with high pedestrian activity [3]
  • Separated bicycle lanes and pedestrian infrastructure: Eliminate conflict points between vulnerable road users and vehicles [5]

JH-IIRU's research has quantified the transformative potential of this approach. Their analysis of countries adopting Safe System principles reveals remarkable reductions in traffic fatalities between 1990-2017: 67% in Sweden (where the approach originated), 80% in Spain, 48% in New Zealand, and 47% in Australia [3] [5]. These consistent outcomes across diverse geographic contexts demonstrate the framework's robustness. The theoretical advance lies in recognizing that human behavior adapts to environments, rather than expecting humans to overcome hazardous environments through perfect compliance.

Table: Safe System Implementation Impact Across Countries

CountryImplementation PeriodFatality ReductionKey Interventions
Sweden1990-201767%Speed management; pedestrian zones; 2+1 roads
Spain1990-201780%Intersection redesign; urban speed limits
Australia1990-201747%Median barriers; roadside hazard removal
New Zealand1990-201748%Road safety audits; star ratings for infrastructure

The theoretical framework extends beyond engineering to encompass equity considerations. JH-IIRU's research demonstrates how historical underinvestment in safety infrastructure has disproportionately exposed marginalized communities to higher risks. Their analysis reveals that low-income neighborhoods often feature wider thoroughfares with higher speed limits yet fewer pedestrian safety measures—a legacy of inequitable transportation planning [3]. The Safe System framework thus incorporates targeted infrastructure investment in underserved areas as a core principle, making it both a technical and ethical advancement in public health [3] [5].

JH-IIRU's Role in Advancing UN Sustainable Development Goal 3.6

United Nations Sustainable Development Goal (SDG) 3.6 specifically targets halving global road traffic deaths and injuries by 2030—an ambitious objective requiring coordinated scientific, policy, and implementation expertise. JH-IIRU serves as a critical implementation partner for this goal through multi-faceted contributions spanning research, capacity building, and evidence-based advocacy. Their approach directly addresses the SDG's emphasis on preventive strategies and equitable access to safety interventions [1] [6] [8].

A cornerstone of JH-IIRU's SDG 3.6 contribution is the International Road Assessment Programme (iRAP) methodology. By applying this systematic protocol to evaluate road infrastructure safety in 74 countries, JH-IIRU researchers quantified that evidence-based interventions prevented an estimated 699,768 deaths and serious injuries between 2016-2024 [6]. The methodology's Five-Star Rating system (1-star = least safe, 5-star = safest) provides actionable metrics aligning directly with SDG Target 3.6's call for "safe infrastructure." Projections indicate that existing interventions will prevent approximately 3.2 million fatalities and serious injuries by 2044, demonstrating the long-term alignment with SDG frameworks [6].

JH-IIRU advances SDG 3.6 through capacity-building initiatives that create sustainable local expertise. The Unit's Global Road Safety Leadership Course specifically targets professionals from LMICs, enhancing local capabilities to implement and sustain evidence-based interventions [1]. Similarly, the Global Rehabilitation Leadership Institute addresses post-crash care—a critical but often overlooked component of comprehensive road safety strategies. These educational programs have reached nearly 3,000 professionals across 140 countries through JH-IIRU's collaboration with WHO, creating a global network of practitioners equipped to implement SDG-aligned interventions [1].

The Unit further contributes through policy translation, transforming research findings into actionable recommendations for decision-makers. Their landmark report Recommendations of the Safe System Consortium advocates for requiring Safe System principles when federal funds support road projects—a policy shift directly advancing SDG implementation mechanisms [3] [5]. By demonstrating how Safe System approaches simultaneously advance safety and equity ("closing the safety gap between well-served and historically underserved communities"), JH-IIRU positions SDG 3.6 as integrally connected to broader sustainable development objectives [3].

Table: JH-IIRU Contributions to SDG 3.6 Targets

SDG 3.6 Implementation AreaJH-IIRU InitiativeImpact Measurement
Safe InfrastructureiRAP Methodology Implementation699,768 deaths/serious injuries prevented (2016-2024); 3.2 million projected by 2044
Capacity BuildingGlobal Road Safety Leadership CourseProfessionals trained from >140 countries; 30+ LMICs with enhanced implementation capacity
Policy IntegrationSafe System Consortium RecommendationsAdvocacy for federal funding requirements aligned with Safe System principles
Equity in SafetyTargeted Infrastructure Investment ResearchFramework for prioritizing underserved communities in safety improvements

Properties

CAS Number

13804-51-8

Product Name

JH I

IUPAC Name

methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1

InChI Key

RQIDGZHMTWSMMC-TZNPKLQUSA-N

SMILES

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC

Synonyms

C18-juvenile hormone
juvenile hormone I
juvenile hormone I, (2alpha(2E,6E),3alpha)-(+-)-isomer
juvenile hormone I, (2alpha(2E,6E),3beta)-(+-)-isomer
juvenile hormone I, (2alpha(2E,6E),3beta)-isomer
juvenile hormone I, (2alpha(2E,6Z),3beta)-(+-)-isomer
juvenile hormone I, (2alpha(2Z,6E),3alpha)-(+-)-isomer
juvenile hormone I, (2alpha(2Z,6E),3beta)-(+-)-isomer
juvenile hormone I, (2alpha(2Z,6Z),3alpha)-(+-)-isomer
juvenile hormone I, (2alpha(2Z,6Z),3beta)-(+-)-isomer
juvenile hormone I, (2R-(2alpha(2E,6E),3alpha))-isomer
juvenile hormone-I
methyl-7-ethyl-3,11-dimethyl-cis-10,11-oxido-trans,trans-2,6-tridecadienoate

Canonical SMILES

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC

Isomeric SMILES

CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.